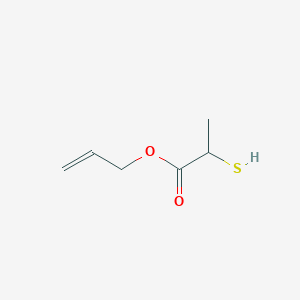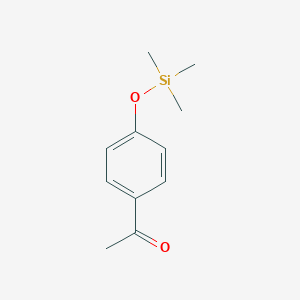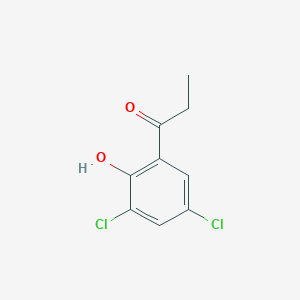
L-Aspartic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Aspartic acid, sodium salt, also known as sodium L-aspartate, is a non-essential amino acid derivative. It is commonly found in the form of a monohydrate and is used in various biochemical and industrial applications. The compound has the molecular formula HO₂CCH₂CH(NH₂)CO₂Na · H₂O and a molecular weight of 173.10 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: L-Aspartic acid, sodium salt can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then titrated with sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to yield the sodium salt in crystalline form .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates using specific strains of bacteria that produce L-aspartic acid. The L-aspartic acid is then isolated and purified before being neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: L-Aspartic acid, sodium salt undergoes various chemical reactions, including:
Transamination: Involves the transfer of an amino group from L-aspartic acid to an alpha-keto acid, forming oxaloacetate and a new amino acid.
Decarboxylation: The removal of a carboxyl group from L-aspartic acid, producing beta-alanine and carbon dioxide.
Condensation: Reacts with other amino acids to form peptides and proteins.
Common Reagents and Conditions:
Transamination: Requires an alpha-keto acid and a transaminase enzyme under physiological conditions.
Decarboxylation: Typically occurs under acidic or enzymatic conditions.
Condensation: Involves peptide bond formation, often facilitated by coupling agents such as carbodiimides.
Major Products Formed:
Oxaloacetate: Formed during transamination reactions.
Beta-alanine: Produced through decarboxylation.
Peptides and Proteins: Result from condensation reactions.
科学的研究の応用
L-Aspartic acid, sodium salt has a wide range of applications in scientific research:
作用機序
L-Aspartic acid, sodium salt exerts its effects through several mechanisms:
Neurotransmission: Acts as an excitatory neurotransmitter in the central nervous system, binding to specific receptors and promoting synaptic transmission.
Metabolic Pathways: Involved in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents across the mitochondrial membrane.
Protein Synthesis: Serves as a precursor for the synthesis of proteins, nucleotides, and other biologically important molecules.
類似化合物との比較
L-Aspartic acid, sodium salt can be compared with other amino acid derivatives:
L-Glutamic Acid, Sodium Salt: Similar in structure and function, but primarily acts as a neurotransmitter in the brain.
L-Asparagine: Another amino acid derivative, but differs in its role in protein synthesis and nitrogen metabolism.
L-Glutamine: Involved in nitrogen transport and immune function, distinct from L-aspartic acid in its metabolic pathways.
Uniqueness: this compound is unique due to its dual role in neurotransmission and metabolic pathways, making it a versatile compound in both research and industrial applications .
特性
CAS番号 |
17090-93-6 |
|---|---|
分子式 |
C4H7NNaO4 |
分子量 |
156.09 g/mol |
IUPAC名 |
disodium;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |
InChIキー |
VPGWWDZBZDPONV-DKWTVANSSA-N |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-] |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)O.[Na] |
正規SMILES |
C(C(C(=O)O)N)C(=O)O.[Na] |
物理的記述 |
White solid; [Sigma-Aldrich MSDS] |
関連するCAS |
5598-53-8 28826-17-7 |
同義語 |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)


![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
